Recombinant Human Beta Defensin 5 Achieves ≥98% Purity with <0.1 EU/µg Endotoxin, Outperforming Typical Custom Peptide Synthesis for In Vitro Functional Assays
Procurement of recombinant human BD-5 from validated commercial sources (e.g., PeproTech®) guarantees a purity of ≥98% by SDS-PAGE and HPLC, with endotoxin levels quantified at <0.1 EU/µg . This purity level is critical for functional antimicrobial assays, as contaminating endotoxin (LPS) can artifactually activate TLR4 signaling and confound measurements of defensin-mediated bacterial killing or immunomodulation. In contrast, custom-synthesized or in-house purified defensins often lack batch-to-batch consistency in purity and endotoxin removal, introducing experimental variability.
| Evidence Dimension | Recombinant Protein Purity and Endotoxin Contamination |
|---|---|
| Target Compound Data | Purity ≥98%; Endotoxin <0.1 EU/µg |
| Comparator Or Baseline | Typical custom peptide synthesis: purity 70-95%, endotoxin not rigorously controlled or reported |
| Quantified Difference | Purity: ≥3-28 percentage points higher; Endotoxin: at least one order of magnitude lower |
| Conditions | Commercial recombinant human BD-5 (E. coli expressed, animal-free) vs. general custom peptide synthesis industry standards |
Why This Matters
High purity and low endotoxin are non-negotiable for reproducible in vitro antimicrobial and immunomodulatory assays; selecting a characterized recombinant product reduces experimental noise and false-positive results.
